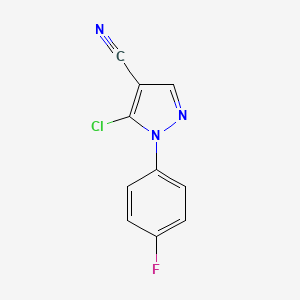

5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

1050619-83-4 |

|---|---|

Molecular Formula |

C10H5ClFN3 |

Molecular Weight |

221.62 g/mol |

IUPAC Name |

5-chloro-1-(4-fluorophenyl)pyrazole-4-carbonitrile |

InChI |

InChI=1S/C10H5ClFN3/c11-10-7(5-13)6-14-15(10)9-3-1-8(12)2-4-9/h1-4,6H |

InChI Key |

IUNUTIQMCPFGST-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C#N)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 4-fluorobenzaldehyde and hydrazine hydrate can yield 4-fluorophenylhydrazine, which can then be reacted with 4-chlorobutyronitrile to form the desired pyrazole compound. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chloro group at position 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions may involve the use of bases such as sodium hydroxide or potassium carbonate.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including 5-chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile, exhibit significant anti-inflammatory activities. For example, compounds similar to this pyrazole have been tested against inflammation models and shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. A study highlighted the synthesis of various pyrazole derivatives that demonstrated comparable efficacy to standard anti-inflammatory drugs like diclofenac sodium .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies show that pyrazole derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. One study synthesized a series of pyrazole derivatives that exhibited promising antibacterial activity, with some compounds outperforming established antibiotics .

Anticancer Potential

This compound has been investigated for its anticancer properties. Research has shown that related pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For instance, a series of trisubstituted pyrazole derivatives were evaluated for their anti-proliferative effects against human cancer cell lines, demonstrating significant cytotoxicity .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The following table summarizes a few notable synthetic routes and their outcomes:

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile and its derivatives involves interactions with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Others may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-4-carbonitrile Derivatives

The following table summarizes critical differences between 5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile and analogous compounds, focusing on substituents, synthesis, and bioactivity:

*Note: LogP values marked with * are estimated based on substituent contributions (e.g., amino groups reduce LogP, while halogen/CF₃ groups increase it).

Substituent-Driven Property Variations

Electron-Withdrawing Groups (EWGs):

- The chlorine and fluorine atoms in this compound enhance stability via resonance and inductive effects. In contrast, nitro groups (e.g., in Compound D2) increase reactivity but may raise toxicity risks .

- Trifluoromethyl (-CF₃) substituents (e.g., in anti-TMV compound) significantly boost lipophilicity and bioactivity due to strong electronegativity and metabolic resistance .

- Hydrogen-Bonding Moieties: Amino (-NH₂) groups (e.g., CAS 51516-70-2) improve water solubility but reduce LogP (~1.8 vs. 2.536 in the target compound) . Carboxamide (-CONH-) linkages (e.g., Compound 3h) facilitate intermolecular hydrogen bonding, leading to higher melting points and crystallinity .

Biological Activity

5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 1050619-83-4) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in oncology, anti-inflammatory applications, and neuroprotection. This article reviews the biological activity of this compound, supported by case studies and research findings.

- Molecular Formula : C10H6ClFN3

- Molecular Weight : 221.62 g/mol

- Melting Point : 121-122 °C

- Boiling Point : 356 °C

- Density : 1.37 g/cm³

- Flash Point : 170 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively . Importantly, it showed minimal toxicity to normal fibroblast cells, indicating a selective action against cancerous cells.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays revealed that it could inhibit pro-inflammatory cytokine release, which is crucial in conditions like rheumatoid arthritis and other inflammatory diseases. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance anti-inflammatory efficacy .

Neuroprotective Effects

Research indicates that this pyrazole derivative may exert neuroprotective effects by modulating calcium release from the endoplasmic reticulum in neurons, similar to classical anthranilic diamide insecticides . This mechanism could be beneficial in treating neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of halogen atoms (like chlorine and fluorine) at strategic positions on the pyrazole ring enhances biological activity. For example:

- The introduction of a fluorine atom at the para position significantly increased anticancer potency.

- Variations in substituents at the N1 position influenced both anticancer and anti-inflammatory activities.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., nitrile at ~110 ppm). 2D techniques (COSY, HSQC, HMBC) map connectivity, resolving ambiguities in aromatic regions .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, confirming bond lengths/angles and halogen positions. High-resolution data (d-spacing < 0.8 Å) minimizes twinning errors .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments (e.g., loss of Cl or F substituents) .

How can researchers resolve contradictions in reported biological activities (e.g., anti-TMV vs. anticancer effects)?

Advanced Research Question

Discrepancies often arise from assay conditions or structural analogs:

- Standardized Assays : Replicate anti-TMV activity (IC₅₀ = 12 µM) and antiproliferative screens (e.g., MTT assay on HeLa cells) under identical pH/temperature conditions.

- Structural Specificity : Compare with analogs (e.g., 5-fluoro or 5-bromo derivatives) to isolate the chloro group’s role in activity .

- Meta-Analysis : Cross-reference datasets from PubChem and crystallographic databases to identify confounding variables (e.g., solvent effects) .

What computational strategies predict the compound’s interactions with biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 or TMV coat protein. Key interactions:

- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) optimizes geometry and calculates electrostatic potential surfaces to predict reactivity sites .

What are the primary applications in drug discovery and material science?

Basic Research Question

- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors (e.g., JAK2/STAT3 pathway) and anti-inflammatory agents .

- Material Science : Incorporated into metal-organic frameworks (MOFs) for gas storage, leveraging its rigid aromatic structure and polar nitrile group .

How does the chloro-fluorophenyl substitution pattern influence reactivity compared to other halogenated analogs?

Advanced Research Question

- Electrophilic Reactivity : The chloro group enhances electrophilic aromatic substitution (e.g., nitration at C3), while the para-fluorophenyl ring directs incoming electrophiles meta to fluorine .

- Comparative Studies : Bromo analogs show higher reactivity in Suzuki couplings, whereas chloro derivatives excel in nucleophilic substitutions (e.g., amination) .

What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Advanced Research Question

- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to improve crystal nucleation.

- Temperature Gradients : Slow cooling (0.5°C/hour) from saturated solutions reduces stacking faults.

- SHELXL Refinement : Apply TWIN and BASF commands to model twinning in low-symmetry space groups (e.g., P2₁/c) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.